Cas no 73967-75-6 (1H-Indole-3-carboxylic acid, 5-hydroxy-2-methyl-1-(phenylmethyl)-,methyl ester)

1H-Indole-3-carboxylic acid, 5-hydroxy-2-methyl-1-(phenylmethyl)-,methyl ester 化学的及び物理的性質
名前と識別子
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- 1H-Indole-3-carboxylic acid, 5-hydroxy-2-methyl-1-(phenylmethyl)-,methyl ester
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1H-Indole-3-carboxylic acid, 5-hydroxy-2-methyl-1-(phenylmethyl)-,methyl ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1434500-10g |
Methyl 1-benzyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate |
73967-75-6 | 98% | 10g |
¥12239.00 | 2024-07-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1434500-5g |
Methyl 1-benzyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate |
73967-75-6 | 98% | 5g |
¥6306.00 | 2024-07-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1434500-1g |
Methyl 1-benzyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate |
73967-75-6 | 98% | 1g |
¥1865.00 | 2024-07-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1434500-25g |
Methyl 1-benzyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate |
73967-75-6 | 98% | 25g |
¥18791.00 | 2024-07-28 |
1H-Indole-3-carboxylic acid, 5-hydroxy-2-methyl-1-(phenylmethyl)-,methyl ester 関連文献
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Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
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Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
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M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
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Fang Zhang,Guowei Liu,Junjie Yuan,Zhengping Wang,Tianhong Tang,Shenggui Fu,Huanian Zhang,Zhongsheng Man,Fei Xing,Xinguang Xu Nanoscale, 2020,12, 6243-6249
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Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
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Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550
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Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
1H-Indole-3-carboxylic acid, 5-hydroxy-2-methyl-1-(phenylmethyl)-,methyl esterに関する追加情報
Comprehensive Overview of 1H-Indole-3-carboxylic acid, 5-hydroxy-2-methyl-1-(phenylmethyl)-, methyl ester (CAS No. 73967-75-6)
1H-Indole-3-carboxylic acid, 5-hydroxy-2-methyl-1-(phenylmethyl)-, methyl ester (CAS No. 73967-75-6) is a chemically synthesized derivative of indole, a heterocyclic aromatic organic compound. This compound has garnered significant attention in pharmaceutical and biochemical research due to its unique structural features and potential biological activities. The presence of a hydroxy group at the 5-position and a phenylmethyl substitution at the 1-position makes it a promising candidate for further exploration in drug discovery and development.
The compound's molecular formula is C18H17NO3, with a molecular weight of 295.34 g/mol. Its structure includes an indole core, which is a common motif in many natural products and pharmaceuticals. The methyl ester functional group enhances its solubility in organic solvents, facilitating its use in various synthetic applications. Researchers are particularly interested in its potential as a building block for more complex molecules, especially in the field of medicinal chemistry.
In recent years, the demand for indole derivatives has surged, driven by their applications in treating neurological disorders, inflammation, and even certain types of cancers. The 5-hydroxy-2-methyl substitution pattern in this compound is particularly noteworthy, as it mimics the structure of several bioactive natural products. This has led to increased interest in its structure-activity relationships (SAR), a hot topic in modern drug design.
From a synthetic perspective, 1H-Indole-3-carboxylic acid, 5-hydroxy-2-methyl-1-(phenylmethyl)-, methyl ester can be prepared through multi-step organic reactions, including Fischer indole synthesis and subsequent functional group modifications. Its purity and stability are critical for research applications, and advanced analytical techniques such as HPLC and NMR spectroscopy are often employed to characterize it. The compound's CAS No. 73967-75-6 serves as a unique identifier, ensuring accurate referencing in scientific literature and regulatory documents.
The growing interest in indole-based compounds aligns with broader trends in green chemistry and sustainable drug development. Researchers are exploring eco-friendly synthesis routes for such molecules to minimize environmental impact. Additionally, the compound's potential role in neuroprotection and anti-inflammatory therapies has made it a subject of numerous preclinical studies. These studies often investigate its interactions with biological targets like enzymes and receptors, which are key to understanding its mechanism of action.
Another area of interest is the compound's pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion (ADME) profile. These properties are crucial for determining its suitability as a drug candidate. Computational modeling and in vitro assays are frequently used to predict and validate these parameters, saving time and resources in the drug development pipeline.
In summary, 1H-Indole-3-carboxylic acid, 5-hydroxy-2-methyl-1-(phenylmethyl)-, methyl ester (CAS No. 73967-75-6) represents a versatile and promising compound in the realm of organic and medicinal chemistry. Its unique structural features, combined with its potential biological activities, make it a valuable subject for ongoing research. As the scientific community continues to explore its applications, this compound may pave the way for innovative therapeutic solutions in the future.
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